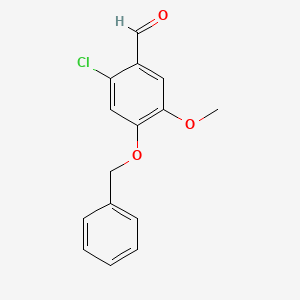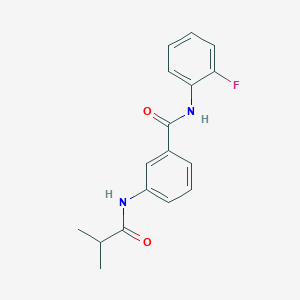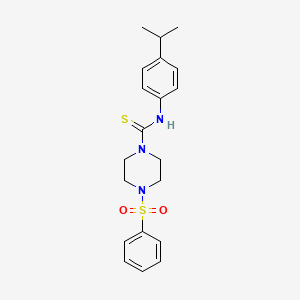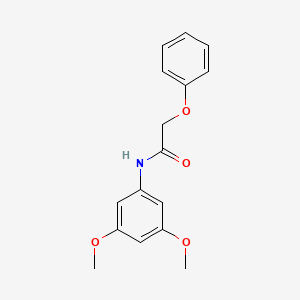
N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea, also known as MPTU, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTU is a thiourea derivative that has been found to have a variety of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea has been found to inhibit the activity of protein kinase C and to modulate the activity of various transcription factors. N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea has also been found to inhibit the activity of the proteasome, which is involved in protein degradation.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea has a variety of biochemical and physiological effects. In addition to its potential applications in cancer research, neurobiology, and immunology, N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea has been found to have antioxidant and anti-inflammatory effects. N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea has also been found to modulate the activity of various ion channels and neurotransmitter receptors.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea is its versatility in scientific research. N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea has been studied in a variety of research fields and has potential applications in many others. Additionally, N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea is relatively easy to synthesize and purify. One limitation of N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea is its potential toxicity. N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea has been found to be cytotoxic at high concentrations, and caution should be taken when working with this compound.
Future Directions
There are many potential future directions for research on N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea. One area of interest is the development of N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea analogs with improved potency and selectivity. Another area of interest is the investigation of the molecular mechanisms underlying the effects of N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea. Additionally, further research is needed to fully understand the potential applications of N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea in various research fields.
Synthesis Methods
The synthesis of N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea involves the reaction of 3-methylphenyl isothiocyanate with 4-phenoxyaniline. The reaction is typically carried out in a solvent such as chloroform or dichloromethane, and the product is purified using column chromatography. The yield of N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea can be improved by optimizing the reaction conditions, such as the reaction time and temperature.
Scientific Research Applications
N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurobiology, and immunology. In cancer research, N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurobiology, N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. In immunology, N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea has been found to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.
properties
IUPAC Name |
1-(3-methylphenyl)-3-(4-phenoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c1-15-6-5-7-17(14-15)22-20(24)21-16-10-12-19(13-11-16)23-18-8-3-2-4-9-18/h2-14H,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOMRAVTRPQFQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenyl)-3-(4-phenoxyphenyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-1,4,6-trimethyl-3-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5761476.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5761478.png)

![3-[1-(4-methylphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5761495.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5761512.png)
amino]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5761526.png)



![methyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B5761563.png)
![8,9-dimethoxy-5,5-dimethyl-3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5761570.png)
![methyl 4-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5761571.png)